molecular formula C15H26N8O2S B2532180 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034406-36-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2532180
CAS No.: 2034406-36-3
M. Wt: 382.49
InChI Key: KJJPLWHHYCENJR-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with unique structural properties. This compound is notable for its intricate triazine and imidazole components, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. This includes the formation of the triazine ring, followed by its substitution with dimethylamino groups. The imidazole ring is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yields. Catalysts and specific solvents may be employed to optimize the synthesis process and ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino groups.

  • Reduction: : The triazine ring may be reduced under specific conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the triazine and imidazole rings.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Conditions typically involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive the reactions.

Major Products Formed:
  • Oxidation products may include sulfoxides and sulfones.

  • Reduction can yield simpler amino derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in various fields:

  • Chemistry: : Used in studying the reactivity of triazine and imidazole derivatives.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

  • Medicine: : Explored for its antimicrobial properties and potential use in drug design.

  • Industry: : Utilized as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often involving the sulfonamide group. It can inhibit enzyme activity by mimicking the substrate, thus blocking the active site or altering the enzyme's conformation.

Comparison with Similar Compounds

Similar compounds include:

  • N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : Differing in the functional groups on the triazine ring.

  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : With methoxy groups instead of dimethylamino groups.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N8O2S/c1-10(2)13-19-12(9-23(13)7)26(24,25)16-8-11-17-14(21(3)4)20-15(18-11)22(5)6/h9-10,16H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPLWHHYCENJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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